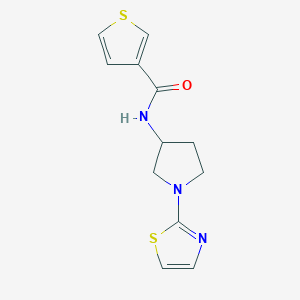
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups including a thiazole ring, a pyrrolidine ring, and a carboxamide group . These functional groups are often found in biologically active compounds, suggesting that this compound may have potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyrrolidine rings, and the attachment of the carboxamide group . The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The thiazole and pyrrolidine rings in the compound are five-membered rings, with the thiazole ring containing a sulfur and a nitrogen atom, and the pyrrolidine ring containing a nitrogen atom . The presence of these rings and the carboxamide group could have significant effects on the compound’s reactivity and biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the thiazole ring is known to undergo reactions with electrophiles at the carbon atom adjacent to the sulfur atom . The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives often exhibit antimicrobial properties. In the case of our compound, some synthesized derivatives have demonstrated discrete antimicrobial activity . Researchers have explored its effects against bacteria and fungi, making it a potential candidate for novel antimicrobial agents.
Medicinal Chemistry
Given the prevalence of thiazole derivatives in medicinal chemistry, our compound warrants investigation. It may exhibit anti-inflammatory, antipyretic, antiviral, and antifungal properties. Additionally, it could potentially be used in treatments for conditions like Alzheimer’s disease, hypertension, and diabetes .
Cytotoxicity and Antitumor Activity
Thiazole derivatives have shown promise as anticancer agents. While specific studies on our compound are lacking, exploring its cytotoxic effects on cancer cell lines could be worthwhile . Perhaps it holds hidden potential in the fight against cancer.
Molecular Docking Studies
Researchers have conducted molecular docking studies to predict the antibacterial and antifungal mechanisms of related compounds. These studies provide insights into how our compound interacts with bacterial and fungal targets, aiding drug design and development .
Eigenschaften
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRKHOKDNJOMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

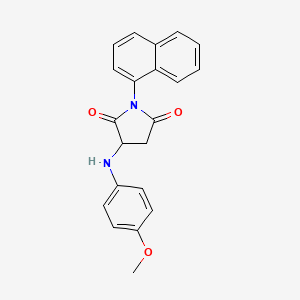
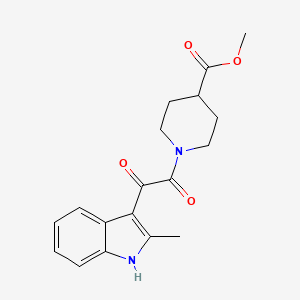
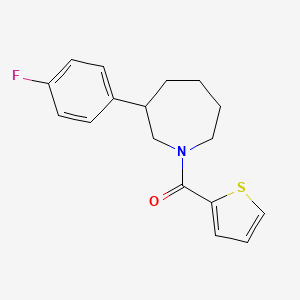
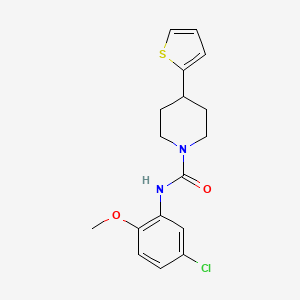
![Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone](/img/structure/B2769584.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769587.png)
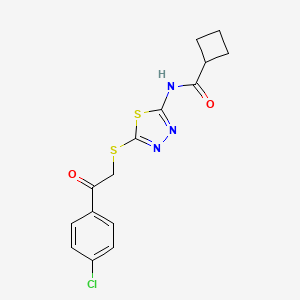
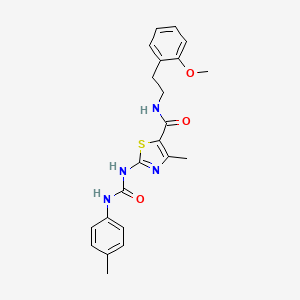
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2769593.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769594.png)
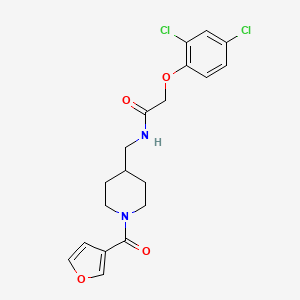
![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)
